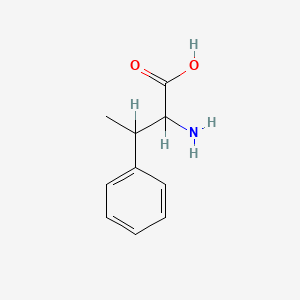

3-Benzoyl-4-hydroxy-1-méthyl-4-phénylpiperidine

Vue d'ensemble

Description

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is a synthetic compound derived from the piperidine family of alkaloids. It is a useful intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including antibiotics, anti-cancer agents, and antifungal agents. It has also been used in the synthesis of various compounds for use in laboratory experiments.

Applications De Recherche Scientifique

Recherche chimique

Le composé “3-Benzoyl-4-hydroxy-1-méthyl-4-phénylpiperidine” est un composé synthétique de formule moléculaire C19H21NO2 . Il est utilisé dans la recherche chimique en raison de sa structure et de ses propriétés uniques . Il peut être utilisé pour étudier les propriétés de composés similaires et leurs réactions dans différentes conditions .

Recherche biologique

Ce composé a été utilisé dans la recherche biologique pour étudier le rôle du récepteur X des rétinoïdes (RXR), un facteur de transcription impliqué dans la régulation de l'expression des gènes. Les RXR sont connus pour former des hétérodimères avec d'autres récepteurs nucléaires, qui jouent des rôles importants dans divers processus biologiques.

Découverte de médicaments

“this compound” est également utilisé dans la découverte de médicaments. Il agit comme un agoniste du récepteur X des rétinoïdes (RXR), ce qui en fait un outil prometteur pour l'étude de la régulation transcriptionnelle médiée par le RXR.

Biologie du développement

L'interaction du composé avec le récepteur X des rétinoïdes (RXR) le rend utile en biologie du développement. Le RXR joue un rôle crucial dans le développement, le métabolisme et l'immunité.

Synthèse et caractérisation

Le composé est utilisé dans la synthèse et la caractérisation de nouveaux composés. Par exemple, lors du chauffage en présence d'arylamines, il se décyclise via une réaction de type rétro-aldol avec transamination subséquente de la base de Mannich intermédiaire pour donner des 3-arylamino-1-oxo-1-phénylpropanes .

Recherche antimicrobienne

Bien que non mentionné directement pour “this compound”, des composés similaires ont montré un potentiel remarquable en tant qu'agents antimicrobiens . Cela suggère que “this compound” pourrait également être étudié pour ses propriétés antimicrobiennes.

Mécanisme D'action

Target of Action

Mode of Action

Upon heating in the presence of arylamines, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine decyclizes via a retroaldol type reaction with subsequent transamination of the intermediate Mannich base to give 3-arylamino-1-oxo-1-phenylpropanes . This suggests that the compound may undergo significant structural changes under certain conditions, which could influence its interaction with its targets.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of gene expression and cellular processes.

Dosage Effects in Animal Models

The effects of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine vary with different dosages in animal models. At lower doses, the compound effectively modulates RXR activity without causing significant adverse effects . At higher doses, potential toxicity and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its detrimental effects . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s ability to selectively target RXR suggests a mechanism for its preferential distribution to tissues where RXR is highly expressed.

Subcellular Localization

The subcellular localization of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within the nucleus, where RXR is predominantly found, facilitates its role in modulating gene expression and cellular processes.

Propriétés

IUPAC Name |

(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRFABREAYQAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274684 | |

| Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5409-66-5 | |

| Record name | NSC30380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

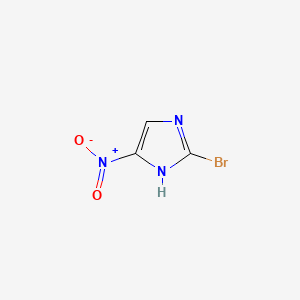

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)